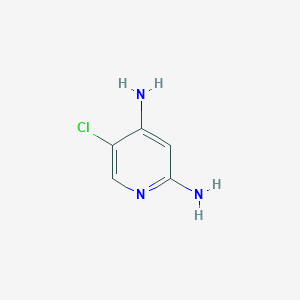

5-CHLOROPYRIDINE-2,4-DIAMINE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H4,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECRSTCFQLBDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704592 | |

| Record name | 5-Chloropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232431-08-1 | |

| Record name | 5-Chloro-2,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232431-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 5 Chloropyridine 2,4 Diamine

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient and is generally resistant to electrophilic aromatic substitution, reacting only under harsh conditions, typically at the 3- and 5-positions. uoanbar.edu.iq However, the reactivity of the 5-Chloropyridine-2,4-diamine molecule is significantly modulated by its substituents. The two amino groups at positions 2 and 4 are strong activating, electron-donating groups that increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Conversely, the chlorine atom at position 5 is an electron-withdrawing group that further decreases the electron density of the ring, enhancing its susceptibility to nucleophilic attack.

The directing effects of these groups are crucial. The amino groups are ortho-, para-directing for electrophilic substitution. In this molecule, the position ortho to the 2-amino group and meta to the 4-amino group (position 3), and the position ortho to the 4-amino group and meta to the 2-amino group (position 5, which is already substituted) are activated. The position meta to both amino groups (position 6) is also influenced. For example, the chlorination of 2-aminopyridine (B139424), a related compound, occurs preferentially at the 5-position, demonstrating the powerful directing effect of the amino group. google.com

For nucleophilic aromatic substitution (SNAr), the pyridine ring's inherent electron deficiency makes it more reactive than benzene. uoanbar.edu.iq This reactivity is further enhanced by the electron-withdrawing chloro substituent. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). uoanbar.edu.iq

The two primary amino groups at the C2 and C4 positions are the primary sites of nucleophilic reactivity in the molecule. They can readily react with a variety of electrophiles. Although specific studies differentiating the reactivity of the 2-amino versus the 4-amino group in this particular molecule are not extensively detailed, differences can be inferred from their electronic environment. The 2-amino group is positioned ortho to the ring nitrogen, which may influence its basicity and nucleophilicity through proximity and electronic effects.

These amino groups are known to undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides.

Condensation: Reaction with carbonyl compounds to form imines (Schiff bases), a key derivatization strategy. anjs.edu.iq

Diazotization: Reaction with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

Derivatization Strategies and Functional Group Transformations

The multiple reactive sites on this compound allow for a wide range of derivatization strategies aimed at modifying its chemical properties or building more complex molecular architectures.

The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone for creating a diverse library of derivatives. Given the two amino groups, reactions can potentially yield mono- or di-substituted imine products, depending on the stoichiometry of the reactants. Research on the closely related 2,5-diaminopyridine (B189467) has demonstrated the successful synthesis of a variety of Schiff bases by refluxing the diamine with different aldehydes and ketones in absolute ethanol (B145695) with a catalytic amount of glacial acetic acid. anjs.edu.iq This methodology is directly applicable to this compound.

| Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde) | Reflux in Ethanol, cat. Acetic Acid | Di-imine (Schiff Base) | anjs.edu.iq |

| Aromatic Ketones (e.g., Acetophenone) | Reflux in Ethanol, cat. Acetic Acid | Di-imine (Schiff Base) | anjs.edu.iq |

| Substituted Benzaldehydes | Stirring in Ethanol | Mono- or Di-imine (Schiff Base) | nih.gov |

| Pyridoxal | Stirring in Methanol | Di-imine (Schiff Base) | oiccpress.com |

Beyond Schiff base formation, the amino groups of this compound react with a broader range of carbonyl compounds and other electrophiles. For instance, acylation with acid chlorides or anhydrides yields stable amide derivatives. These reactions can be used to protect the amino groups or to introduce new functionalities. Three-component coupling reactions, which have been demonstrated for other 2-aminopyridines, involving an aldehyde and a diazo ester in the presence of a rhodium catalyst, represent a sophisticated strategy for constructing more complex heterocyclic systems in a single step. nih.gov

Cyclization Reactions and Fused Heterocyclic Scaffold Construction

The arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and material science. ias.ac.in While it is not a true ortho-diamine, the 2-amino group and the adjacent ring nitrogen (N1) can react with biselectrophiles to form fused five- or six-membered rings, leading to the construction of pyrido-imidazoles or pyrido-pyrimidines.

For example, ortho-diaminopyridines (e.g., 2,3-diaminopyridine (B105623) or 3,4-diaminopyridine) are widely used to synthesize imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines through cyclocondensation with aldehydes, carboxylic acids, or orthoesters. nih.govnih.govmdpi.comorganic-chemistry.org The reaction of 2,3-diaminopyridine with aldehydes can yield 1H-imidazo[4,5-b]pyridine derivatives through an air-oxidative cyclocondensation. nih.gov

| Reactant Type | Diamine Precursor (Analogue) | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| Aldehydes | 2,3-Diaminopyridine | Imidazo[4,5-b]pyridine | nih.govnih.gov |

| Carboxylic Acids / Orthoesters | 2,3-Diaminopyridine | Imidazo[4,5-b]pyridine | nih.gov |

| Ethyl Ethoxymethylenemalonate | 2,6-Diaminopyridine (B39239) | 1,8-Naphthyridine (B1210474) | acs.org |

| α-Haloketones | 2,4-Diaminopyrimidine (B92962) | Thieno[2,3-d]pyrimidine | acs.org |

| Malononitrile | Substituted Imidazole (B134444) | Imidazo[4,5-b]pyridine | acs.org |

Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Formation from Diaminopyridines

The formation of the imidazo[4,5-b]pyridine core from diaminopyridine precursors is a well-established synthetic strategy. This transformation typically involves the cyclocondensation of an ortho-diaminopyridine with a carboxylic acid or its derivatives, such as aldehydes or orthoesters. While specific studies detailing the use of this compound in this reaction are not extensively documented in readily available literature, the general mechanism is applicable. The reaction proceeds by the initial formation of an amide or an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused imidazole ring.

The chlorine substituent at the 5-position of the pyridine ring is expected to remain intact under typical cyclocondensation conditions, leading to the formation of 6-chloro-substituted imidazo[4,5-b]pyridines. These chlorinated analogues are of interest as they can serve as handles for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions to introduce various substituents at the 6-position.

The general synthetic approach involves heating the diaminopyridine with the appropriate carboxylic acid, often in the presence of a dehydrating agent or a catalyst like polyphosphoric acid (PPA). Alternatively, reaction with an aldehyde followed by an oxidative cyclization can also yield the desired imidazo[4,5-b]pyridine framework.

Table 1: General Conditions for Imidazo[4,5-b]pyridine Formation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| ortho-Diaminopyridine | Carboxylic Acid | Heat, PPA | 2-Substituted Imidazo[4,5-b]pyridine |

| ortho-Diaminopyridine | Aldehyde | Oxidative Conditions | 2-Substituted Imidazo[4,5-b]pyridine |

| ortho-Diaminopyridine | Orthoester | Acid Catalyst, Heat | Imidazo[4,5-b]pyridine (unsubstituted at C2) |

Regarding the formation of the isomeric Imidazo[4,5-c]pyridine system, this would require a different starting material, specifically a 3,4-diaminopyridine (B372788) derivative. Given the 2,4-diamine substitution pattern of this compound, it is not a direct precursor for the Imidazo[4,5-c]pyridine ring system through simple cyclocondensation reactions.

Synthesis of Pyrimido[4,5-b]indole Derivatives

Information regarding the direct synthesis of Pyrimido[4,5-b]indole derivatives from this compound is not available in the reviewed scientific literature. This specific transformation pathway appears to be an underexplored area of research for this particular starting material.

Mechanistic Investigations and Kinetic Studies of this compound Reactions

Detailed mechanistic and kinetic studies specifically focusing on the reactions of this compound are not extensively reported in the current body of scientific literature. The following sections are based on general principles of related reactions.

Reaction Pathway Elucidation and Intermediates

For the formation of imidazo[4,5-b]pyridines from 2,3-diaminopyridines, the generally accepted reaction pathway involves several key steps. When reacting with a carboxylic acid, the initial step is the formation of an N-acyl-2,3-diaminopyridine intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon of the newly formed amide. The resulting tetrahedral intermediate then eliminates a molecule of water to form the fused imidazole ring.

In reactions involving aldehydes, an imine intermediate is first formed between one of the amino groups and the aldehyde. Subsequent intramolecular cyclization, followed by an oxidation step (often by air), leads to the aromatic imidazo[4,5-b]pyridine product. The identification and characterization of these intermediates would typically be achieved through spectroscopic methods such as NMR and mass spectrometry under carefully controlled reaction conditions.

Influence of Catalysts and Reaction Conditions

The choice of catalysts and reaction conditions plays a crucial role in the efficiency and outcome of heterocycle synthesis. For the cyclocondensation of diaminopyridines with carboxylic acids, acid catalysts are often employed to activate the carbonyl group of the carboxylic acid, facilitating the initial amidation step. Polyphosphoric acid (PPA) and Eaton's reagent are effective as they serve as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.

Reaction temperature is another critical parameter. Higher temperatures are generally required to overcome the activation energy for both the initial amide formation and the subsequent cyclization-dehydration step. The choice of solvent can also influence reaction rates and yields, with high-boiling point, polar aprotic solvents often being favored.

In palladium-catalyzed reactions, such as those used for further functionalization of the 6-chloro-imidazo[4,5-b]pyridine product, the choice of the palladium precursor, the ligand, the base, and the solvent system are all critical for achieving high yields and selectivity. Different ligands can significantly alter the reactivity and stability of the catalytic species, thereby influencing the efficiency of the cross-coupling process.

Advanced Spectroscopic and Structural Elucidation of 5 Chloropyridine 2,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be established.

¹H NMR and ¹³C NMR Methodologies

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the molecular structure of 5-Chloropyridine-2,4-diamine.

¹H NMR: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the two amino groups. The pyridine (B92270) ring of this compound contains two protons. The proton at the C3 position is expected to appear as a singlet due to the absence of adjacent protons. The proton at the C6 position, being adjacent to the pyridine nitrogen, is also expected to be a singlet. The chemical shifts are influenced by the electronic effects of the substituents; the electron-donating amino groups tend to shift signals upfield, while the electron-withdrawing chlorine atom and the pyridine nitrogen shift signals downfield. The protons on the two non-equivalent amino groups (at C2 and C4) would likely appear as two separate broad singlets, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum of this compound would show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are determined by the local electronic environment. Carbons bonded to the electronegative nitrogen (C2, C6) and chlorine (C5) atoms are expected to be deshielded and appear at a lower field. Conversely, carbons attached to the electron-donating amino groups (C2, C4) will be shielded and shifted to a higher field. The interplay of these effects determines the final chemical shifts. For instance, the C2 carbon is influenced by both the ring nitrogen and an amino group, while the C5 carbon is primarily influenced by the chlorine atom.

Predicted NMR Data for this compound:

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| H-3 | 6.1 - 6.3 | s | C-2 | 155 - 160 |

| H-6 | 7.4 - 7.6 | s | C-3 | 95 - 100 |

| 2-NH₂ | 5.8 - 6.2 | br s | C-4 | 150 - 155 |

| 4-NH₂ | 5.5 - 5.9 | br s | C-5 | 115 - 120 |

| C-6 | 145 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For a derivative of this compound with substituents that have protons, COSY would be invaluable for establishing connectivities within those side chains. For the parent compound, it would confirm the lack of coupling for the H-3 and H-6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. An HSQC spectrum would definitively link the ¹H signals for H-3 and H-6 to their corresponding ¹³C signals (C-3 and C-6), confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for piecing together the molecular skeleton. For instance, the H-6 proton would be expected to show correlations to C-2, C-4, and C-5, while the H-3 proton would correlate to C-2, C-4, and C-5, thereby confirming the substitution pattern on the pyridine ring. The amino protons could also show correlations to adjacent carbons, further solidifying the structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₅H₆ClN₃), HRMS would be used to confirm its exact mass. The presence of chlorine would be readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope leading to a significant M+2 peak approximately one-third the intensity of the molecular ion peak (containing ³⁵Cl).

| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ (³⁵Cl) | 144.0323 | e.g., 144.0321 | e.g., -1.4 |

| [M+H]⁺ (³⁷Cl) | 146.0294 | e.g., 146.0292 | e.g., -1.4 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This fragmentation provides valuable structural information. The fragmentation of the protonated molecular ion of this compound would likely proceed through several pathways, including the loss of small neutral molecules.

A plausible fragmentation pathway could involve:

Loss of Ammonia (B1221849) (NH₃): Cleavage of an amino group could lead to the loss of NH₃ (17 Da).

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyridine rings is the loss of HCN (27 Da).

Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond can result in the loss of a chlorine radical (35 or 37 Da).

These fragmentation patterns help to confirm the presence and location of the various functional groups on the pyridine ring.

| Precursor Ion (m/z) | Plausible Neutral Loss | Product Ion (m/z) | Proposed Fragment |

|---|---|---|---|

| 144 | NH₃ | 127 | [C₅H₄ClN+H]⁺ |

| 144 | HCN | 117 | [C₄H₅ClN₂+H]⁺ |

| 144 | Cl• | 109 | [C₅H₆N₃]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present. Extensive studies on related molecules like 2-amino-5-chloropyridine (B124133) provide a solid basis for assigning the vibrational modes of this compound.

Key vibrational modes expected for this compound include:

N-H Stretching: The amino groups will give rise to characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

Pyridine Ring Vibrations: The C-H stretching of the aromatic ring protons typically appears above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a series of characteristic bands in the 1400-1650 cm⁻¹ region.

NH₂ Scissoring: The bending vibration (scissoring) of the amino groups is expected around 1620-1650 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to appear as a strong band in the lower frequency region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) asym | 3450 - 3500 | Asymmetric N-H stretching of amino groups |

| ν(N-H) sym | 3350 - 3400 | Symmetric N-H stretching of amino groups |

| ν(C-H) | 3050 - 3150 | Aromatic C-H stretching |

| δ(NH₂) | 1620 - 1650 | NH₂ scissoring/bending |

| ν(C=C), ν(C=N) | 1400 - 1620 | Pyridine ring stretching vibrations |

| ν(C-N) | 1250 - 1350 | C-NH₂ stretching |

| δ(C-H) | 1000 - 1200 | In-plane C-H bending |

| Ring Breathing | 980 - 1020 | Pyridine ring breathing mode |

| γ(C-H) | 800 - 900 | Out-of-plane C-H bending |

| ν(C-Cl) | 650 - 750 | C-Cl stretching |

Characteristic Vibrational Modes and Band Assignments

The vibrational spectrum of this compound is determined by the collective motions of its constituent atoms. The key functional groups—amino (NH₂), chloro (C-Cl), and the pyridine ring—give rise to characteristic absorption bands in Infrared (IR) and Raman spectroscopy. Based on data from closely related compounds, such as 5-chloropyridine-2,3-diamine (B1270002) and other substituted pyridines, the expected vibrational modes can be assigned to specific wavenumber regions.

The molecule, with 15 atoms, is non-linear and therefore possesses 3N-6 = 39 fundamental vibrational modes. libretexts.org Key expected assignments are detailed below:

N-H Vibrations : The two amino groups are expected to show symmetric and asymmetric stretching vibrations. Typically, for primary aromatic amines, these appear in the 3300-3500 cm⁻¹ region. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. NH₂ scissoring (in-plane bending) modes are anticipated around 1600-1650 cm⁻¹.

C-H Vibrations : The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations occur at lower frequencies.

Pyridine Ring Vibrations : The C=C and C=N stretching vibrations of the pyridine ring typically result in several strong bands in the 1400-1650 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and often appear near 1000 cm⁻¹.

C-Cl Vibrations : The C-Cl stretching vibration is dependent on its substitution environment but is generally expected in the 600-800 cm⁻¹ range for chloropyridines.

The following table summarizes the anticipated vibrational modes and their approximate band assignments based on analyses of analogous compounds.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Description |

| N-H Asymmetric Stretch | ~3400 - 3500 | Stretching of N-H bonds in NH₂ groups |

| N-H Symmetric Stretch | ~3300 - 3400 | Stretching of N-H bonds in NH₂ groups |

| C-H Aromatic Stretch | ~3050 - 3150 | Stretching of C-H bonds on the pyridine ring |

| C=C / C=N Ring Stretch | ~1400 - 1650 | In-plane stretching of the pyridine ring framework |

| NH₂ Scissoring | ~1600 - 1650 | In-plane bending of the H-N-H angle |

| C-Cl Stretch | ~600 - 800 | Stretching of the Carbon-Chlorine bond |

This interactive table is based on data from related substituted pyridines.

Analysis of Inter- and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in defining the solid-state architecture of aminopyridines. The this compound molecule possesses multiple hydrogen bond donor sites (the two -NH₂ groups) and acceptor sites (the ring nitrogen and the amino nitrogens).

Intermolecular Hydrogen Bonding: The arrangement of donor and acceptor sites in the 2,4-diamine isomer is particularly conducive to forming robust, self-complementary hydrogen-bonding motifs. Unlike its 2,3-diamine isomer which forms spiral columns nih.govnih.gov, the 2,4-diamine is expected to form linear tapes or sheets. The most probable interaction is the formation of a centrosymmetric R²₂(8) graph-set motif. This synthon involves a pair of molecules linked by two N-H···N hydrogen bonds, where the 2-amino group of one molecule donates to the ring nitrogen of the second molecule, and vice versa. This is a highly stable and common arrangement in 2-aminopyridine (B139424) and 2,4-diaminopyrimidine (B92962) systems. mdpi.comresearchgate.netnih.gov These primary interactions would likely link molecules into one-dimensional chains, which are then further assembled into sheets or 3D networks via hydrogen bonds involving the 4-amino group.

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonding is not anticipated to be a significant feature in this compound. The amino groups at the 2- and 4-positions are too far apart to interact directly. To minimize steric repulsion between the hydrogen atoms of the amino groups and the adjacent ring atoms, the NH₂ groups are expected to be slightly twisted out of the plane of the pyridine ring, a phenomenon observed in the crystal structure of the 5-chloropyridine-2,3-diamine isomer. nih.goviucr.org

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

The UV-Vis absorption spectrum of this compound is governed by its electronic structure, specifically the π-system of the substituted pyridine ring. The chromophore consists of the aromatic ring conjugated with two powerful auxochromes (the amino groups) and a halogen substituent. These substituents are known to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The spectrum is expected to be dominated by intense π→π* transitions associated with the aromatic system. The presence of nitrogen atoms with lone pairs also allows for weaker n→π* transitions, which may appear as a shoulder on the main absorption band or be obscured by it. The position of the absorption maxima (λ_max) is sensitive to solvent polarity.

While direct experimental data for the title compound is unavailable, a comparison with related diaminopyridines provides an estimate of its absorption characteristics.

| Compound | Reported λ_max (nm) | Notes |

| 2,6-Diaminopyridine (B39239) | 308, 244 | Multiple absorption peaks observed. researchgate.net |

| 2,3-Diaminopyridine (B105623) | Absorbance increases with concentration in the visible range. researchgate.net | Specific λ_max provided for different concentrations. |

| This compound (Predicted) | ~290 - 320 | Expected primary absorption band based on auxochromic effects of two amino groups and chlorine. |

This interactive table presents comparative UV-Vis data.

X-ray Crystallography for Solid-State Structure Determination

A definitive crystal structure for this compound has not been reported in the Cambridge Structural Database. However, a detailed predictive analysis of its solid-state structure can be made by drawing parallels with its well-characterized isomer, 5-chloropyridine-2,3-diamine nih.goviucr.orgresearchgate.net, and other 2,4-diamino substituted heterocycles. researchgate.net

Crystal Packing and Supramolecular Assembly Analysis

The crystal packing is expected to be dominated by the strong and directional N-H···N hydrogen bonds. As discussed in section 4.3.2, the formation of the R²₂(8) homosynthon is highly probable, leading to the assembly of planar, ribbon-like structures. mdpi.comnih.gov These ribbons would likely be further organized by additional hydrogen bonds involving the 4-amino group, potentially linking the ribbons into 2D sheets.

Conformational Analysis in the Crystalline State

In the solid state, the this compound molecule is expected to be largely planar to maximize π-conjugation. However, slight deviations from planarity are anticipated. The primary conformational feature would be the orientation of the two amino groups relative to the pyridine ring.

Based on the analysis of the 5-chloropyridine-2,3-diamine structure, where the amino groups are twisted out of the molecular plane by 34° and 45° to minimize intramolecular interactions, a similar twisting is expected for the amino groups in the 2,4-diamine isomer. iucr.org This rotation around the C-NH₂ bonds relieves steric hindrance with adjacent ring hydrogens. The exact dihedral angles in the solid state would represent a balance between minimizing these steric repulsions and optimizing the geometry for strong intermolecular hydrogen bonding within the crystal lattice. The nitrogen atoms of the amino groups are likely to exhibit a pyramidal geometry, as is common for substituted anilines and aminopyridines. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Chloropyridine 2,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. ijcce.ac.ir DFT calculations focus on the electron density to determine the energy and electronic structure of a molecule. youtube.com For 5-Chloropyridine-2,4-diamine, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. ijcce.ac.irnih.gov

These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT is used to compute properties such as dipole moments, polarizability, and molecular electrostatic potential (MEP) maps. The MEP map is particularly useful as it visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to predicting intermolecular interactions. Quantum-chemical calculations have been successfully performed on related aminopyridine structures to understand tautomeric preferences and the effects of oxidation or reduction on their stability. nih.gov

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, ab initio methods can provide highly accurate results, especially when electron correlation effects are significant. For pyridine (B92270) derivatives, ab initio calculations have been used to study intermolecular interactions, such as hydrogen bonding, with high precision. rsc.org These methods can be applied to this compound to obtain a precise understanding of its electronic ground state and to benchmark the results obtained from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. scirp.org A smaller energy gap suggests higher reactivity and lower kinetic stability. tandfonline.com

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the chemical behavior of this compound. These indices provide a framework for understanding its reactivity profile.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

DFT calculations are commonly used to determine the HOMO and LUMO energies for substituted pyridines. researcher.life Analysis of these orbitals in molecules like 2-amino-5-chloropyridine (B124133) reveals how substituents affect the electronic properties and reactivity. researchgate.net For instance, the presence of electron-donating amino groups and the electron-withdrawing chlorine atom in this compound will significantly influence the energies and distribution of its frontier orbitals.

Table 1: Representative Global Reactivity Indices Calculated from Theoretical HOMO/LUMO Energies (Note: The following values are illustrative for a generic substituted aminopyridine, calculated at the B3LYP/6-311++G(d,p) level, and serve as an example of the data generated in such studies.)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.45 |

| LUMO Energy | ELUMO | - | -1.21 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.24 |

| Ionization Potential | I | -EHOMO | 6.45 |

| Electron Affinity | A | -ELUMO | 1.21 |

| Electronegativity | χ | (I + A) / 2 | 3.83 |

| Chemical Hardness | η | (I - A) / 2 | 2.62 |

| Chemical Softness | S | 1 / (2η) | 0.19 |

| Electrophilicity Index | ω | χ² / (2η) | 2.80 |

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in different environments, such as in solution. mdpi.com

For this compound, MD simulations can be particularly useful for:

Conformational Analysis: Studying the rotational freedom of the two amino groups and their preferred orientations relative to the pyridine ring. This is important as the conformation can affect the molecule's ability to bind to biological targets.

Solvation Effects: Understanding how the molecule interacts with solvent molecules (e.g., water). MD simulations can reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the amino groups, the pyridine nitrogen, and the solvent.

Intermolecular Interactions: Simulating the interaction of this compound with other molecules, such as biological macromolecules like proteins or DNA. nih.gov These simulations can help predict binding modes and affinities, which is crucial for drug design. For instance, MD simulations have been used to investigate the binding stability of potential drug candidates within the active sites of enzymes. tandfonline.com

Prediction of Reaction Pathways and Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for predicting the most likely pathways for chemical reactions and for elucidating their mechanisms at a molecular level. arxiv.org By calculating the potential energy surface (PES) for a reaction, chemists can identify intermediates, transition states, and the energy barriers associated with each step.

For this compound, computational modeling could be used to investigate various reactions, including:

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient, but the two amino groups are strongly activating. Theoretical calculations can predict the most likely site for substitution (the C3 or C5 positions) by analyzing the charge distribution and the stability of the sigma-complex intermediates.

Reactions at the Amino Groups: The nucleophilicity of the amino groups can be studied to predict their reactivity towards various electrophiles.

Metabolic Pathways: Computational models can help predict how the molecule might be metabolized by enzymes, such as cytochrome P450s, by modeling the reaction energetics within the enzyme's active site.

DFT calculations are frequently used to locate transition state structures and compute activation energies, providing quantitative insights into reaction kinetics. ibs.re.kr This information is critical for understanding why certain products are formed over others and for designing more efficient synthetic routes. acs.org Modern automated programs can even explore entire reaction networks to discover novel pathways. nih.gov

Structure-Reactivity Relationship (SAR) Theoretical Frameworks and Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their chemical reactivity or biological activity. Computational chemistry plays a central role in modern SAR/QSAR by providing a wide range of molecular descriptors that can be used to build predictive models.

For a series of derivatives based on the this compound scaffold, the following computational approaches would be used in a SAR framework:

Descriptor Calculation: A variety of electronic, steric, and lipophilic descriptors are calculated for each molecule. Electronic descriptors are derived from quantum chemical calculations and include HOMO/LUMO energies, dipole moment, and atomic charges. tandfonline.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the calculated descriptors to the observed activity (e.g., reaction rate or inhibitory concentration IC50). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced reactivity or desired biological effects. chemrevlett.com For example, QSAR studies on aminopyridine derivatives have successfully identified key molecular features that are important for their inhibitory activity against specific enzymes. rsc.org Studies have shown that the presence and position of certain functional groups, like amino groups, can enhance the antiproliferative activity of pyridine derivatives. nih.gov

Intermolecular Interactions and Crystal Engineering Studies (e.g., Hirshfeld Surface Analysis)

For a molecule like this compound, a hypothetical Hirshfeld surface analysis would be expected to reveal the contributions of various interactions, including:

N-H···N Hydrogen Bonds: Strong interactions are anticipated between the amino groups and the pyridine nitrogen atom of neighboring molecules.

N-H···Cl Hydrogen Bonds: The chlorine atom could act as a weak hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring is likely to participate in stacking interactions with adjacent rings.

Without experimental crystallographic data or dedicated computational studies for this compound, a detailed analysis of its intermolecular interactions and crystal engineering potential remains speculative. The generation of data tables detailing the percentage contributions of different intermolecular contacts from a Hirshfeld surface analysis is therefore not possible at this time.

Future research involving the synthesis of high-quality single crystals of this compound, followed by X-ray diffraction analysis and subsequent computational studies, is necessary to fill this knowledge gap. Such investigations would provide valuable insights into the supramolecular chemistry of this compound and pave the way for its potential application in the design of new functional materials.

Applications of 5 Chloropyridine 2,4 Diamine As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The structure of 5-Chloropyridine-2,4-diamine, featuring two amino groups and a reactive chlorine atom on a pyridine (B92270) ring, makes it a theoretical precursor for the synthesis of various heterocyclic compounds. The amino groups can act as nucleophiles or be diazotized, while the chlorine can be substituted, providing multiple avenues for ring formation and functionalization.

While direct synthesis of pyridine and pyrimidine (B1678525) derivatives starting specifically from this compound is not prominently reported, the general reactivity of similar compounds suggests its utility. For instance, related 2,4-diaminopyrimidine (B92962) derivatives are key intermediates in the synthesis of compounds with potential anti-tubercular activities. researchgate.net The synthesis of such derivatives often involves multi-step processes including chlorination, nucleophilic substitution, and cross-coupling reactions. researchgate.net

The table below outlines a general synthetic approach for creating substituted pyrimidine derivatives from a related starting material, 2,4-diamino-6-hydroxypyrimidine (B22253), which highlights the types of transformations that this compound could potentially undergo.

| Step | Reagent | Product | General Transformation |

| 1 | POCl₃ | 2,4-Diamino-6-chloropyrimidine | Chlorination of a hydroxyl group |

| 2 | NaH, Substituted alcohol | 2,4-Diamino-6-alkoxypyrimidine | Nucleophilic substitution of chlorine |

| 3 | N-Iodosuccinimide | 2,4-Diamino-5-iodo-6-alkoxypyrimidine | Iodination of the pyrimidine ring |

| 4 | Substituted boronic acid, Pd catalyst | 2,4-Diamino-5-aryl-6-alkoxypyrimidine | Suzuki cross-coupling reaction |

This table illustrates a synthetic pathway for a related compound and is intended to be representative of the types of reactions that could be explored with this compound.

The diamino substitution pattern of this compound makes it a candidate for the synthesis of fused nitrogen-containing heterocycles, such as pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of a 4-aminopyrimidine (B60600) with a three-carbon fragment. jocpr.com In the case of this compound, the 2,4-diamino arrangement could theoretically be utilized to construct the pyrimidine portion of the fused ring system. Similarly, the synthesis of imidazo[4,5-b]pyridines typically starts from 2,3-diaminopyridines, which undergo condensation with various carbonyl compounds. mdpi.com While this compound is a 2,4-diamine, its potential for rearrangement or use in alternative synthetic strategies to form such fused systems could be an area of research.

The following table summarizes common starting materials for the synthesis of these fused heterocycles, illustrating the potential role of diamino pyridine structures.

| Fused Heterocycle | Common Starting Material | Key Reaction Type |

| Pyrido[2,3-d]pyrimidine | Substituted 4-aminopyrimidines | Condensation/Cyclization |

| Imidazo[4,5-b]pyridine | Substituted 2,3-diaminopyridines | Condensation with carbonyl compounds |

Development of Ligands in Coordination Chemistry

Aminopyridine derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. The nitrogen atoms of the pyridine ring and the amino groups in this compound possess lone pairs of electrons that can be donated to a metal center, making it a potential mono- or bidentate ligand.

The coordination behavior of aminopyridinato ligands with early transition metals has been reviewed, highlighting their versatility in forming complexes with unique structural and electronic properties. vot.pl While specific studies on the coordination complexes of this compound are not available, research on related compounds provides insight. For example, 5,5'-diamino-2,2'-bipyridine has been used to synthesize a variety of multidimensional networks with transition metals like manganese, iron, copper, and zinc. cmu.edu

The potential coordination modes of this compound are presented in the table below.

| Potential Coordination Mode | Donating Atoms | Example of a Related Ligand |

| Monodentate | Pyridine Nitrogen | Pyridine |

| Bidentate | Pyridine Nitrogen and one Amino Nitrogen | 2-Aminopyridine (B139424) |

| Bridging Ligand | Connecting two metal centers | 4,4'-Bipyridine |

Intermediates in Agrochemical Research and Development

Chlorinated pyridine derivatives are crucial intermediates in the synthesis of many agrochemicals, including herbicides and insecticides. agropages.com The presence of a chlorine atom on the pyridine ring often imparts desired biological activity or serves as a handle for further chemical modification. For instance, 2-chloro-5-chloromethylpyridine is a key precursor in the synthesis of neonicotinoid insecticides like imidacloprid. researchgate.net

While there is no direct evidence in the reviewed literature of this compound being used as an intermediate in agrochemical development, its structural features are consistent with those of other active pyridine-based agrochemicals. The combination of the chloro and amino groups could be leveraged to synthesize novel compounds with potential herbicidal or insecticidal properties. The development of trifluoromethyl-pyridine derivatives, for example, has led to a significant number of modern agrochemicals. semanticscholar.org

The table below lists some important chlorinated pyridine intermediates and the class of agrochemical they are used to produce.

| Chlorinated Pyridine Intermediate | Class of Agrochemical |

| 2-Chloro-5-chloromethylpyridine | Neonicotinoid Insecticides |

| 2-Chloro-5-(trifluoromethyl)pyridine | Herbicides (e.g., Fluazifop) |

| 2,3,5-Trichloropyridine | Herbicides |

Monomers and Precursors in Advanced Polymer Chemistry

Diamino compounds are fundamental monomers in the synthesis of various polymers, most notably polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. Aromatic diamines, in particular, are used to create high-performance polymers.

There are no specific reports on the use of this compound as a monomer. However, the synthesis of aromatic polyamides from unsymmetrical diamines containing trifluoromethyl groups has been shown to produce soluble and transparent polymers with high thermal stability. mdpi.com The diamino functionality of this compound suggests it could potentially be explored as a monomer or co-monomer in the synthesis of novel polyamides or polyimides. The presence of the chlorine atom and the pyridine ring could impart unique properties to the resulting polymer, such as flame retardancy or altered solubility.

The following table provides examples of polymer types and the general class of monomers used in their synthesis.

| Polymer Type | Monomer Class 1 | Monomer Class 2 |

| Polyamide | Diamine | Dicarboxylic Acid (or its derivative) |

| Polyimide | Diamine | Dianhydride |

Precursors for Dyes and Pigments

Azo dyes are a major class of synthetic colorants that contain the azo group (-N=N-) and are widely used in the textile, printing, and paper industries. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate.

This compound contains two primary amino groups, which could theoretically be diazotized to form a diazonium salt. This reactive intermediate could then be coupled with various aromatic compounds to produce novel azo dyes. The chlorine atom and the pyridine ring would be incorporated into the final dye structure, potentially influencing its color, fastness, and other properties. While there are no specific examples of dyes synthesized from this compound, the general chemistry of azo dye synthesis is well-established. nih.gov

The table below outlines the basic steps in the synthesis of an azo dye.

| Step | Process | Reactant | Intermediate/Product |

| 1 | Diazotization | Primary Aromatic Amine (e.g., this compound) + NaNO₂ + HCl | Diazonium Salt |

| 2 | Azo Coupling | Diazonium Salt + Coupling Component (e.g., a phenol (B47542) or aniline (B41778) derivative) | Azo Dye |

Emerging Research Directions and Future Perspectives for 5 Chloropyridine 2,4 Diamine

Development of Novel Synthetic Methodologies and Process Intensification

The synthesis of pyridine (B92270) derivatives is a cornerstone of organic chemistry, with continuous efforts to develop more efficient and environmentally benign processes. nih.gov For 5-Chloropyridine-2,4-diamine, future research is geared towards the adoption of novel synthetic strategies that offer higher yields, greater purity, and improved safety profiles over traditional batch methods.

One of the most promising avenues is the implementation of continuous flow chemistry . drreddys.comnih.gov This approach, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com For the synthesis of aminated and chlorinated pyridines, flow chemistry can mitigate the risks associated with handling hazardous reagents and exothermic reactions, leading to a safer and more consistent manufacturing process. nih.gov The transition from batch to continuous flow processing for pyridine synthesis has already demonstrated significant advantages in terms of process intensification. beilstein-journals.org

Future research will likely focus on the design of dedicated flow reactors for the multi-step synthesis of this compound, potentially integrating in-line purification and analysis to streamline the entire production chain. drreddys.com The development of efficient palladium-catalyzed amination reactions in flow systems represents a key area of exploration for the synthesis of diaminopyridines from their chloro-precursors. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Limited control over exotherms and mixing | Precise control over temperature, pressure, and mixing |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes |

| Scalability | Challenging to scale up consistently | Readily scalable by extending operation time |

| Product Quality | Potential for batch-to-batch variability | High consistency and purity |

| Process Intensification | Lower throughput | Higher throughput and efficiency |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The unique electronic properties of this compound, arising from the interplay of the electron-donating amino groups and the electron-withdrawing chloro substituent, suggest a rich and largely unexplored reactivity profile. Future research is expected to move beyond conventional substitution reactions to uncover novel chemical transformations.

A significant area of interest is the selective C-H functionalization of the pyridine ring. nih.govrsc.org This atom-economical approach allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials. beilstein-journals.org Research into transition-metal catalyzed C-H activation could unlock new pathways to synthesize highly functionalized derivatives of this compound, opening doors to new chemical space for drug discovery and materials science. nih.gov

Furthermore, the diamino substituents offer opportunities for novel cyclization and condensation reactions to construct fused heterocyclic systems. The development of new catalytic systems could enable regioselective transformations that are currently challenging to achieve. The exploration of radical-mediated reactions also presents a promising frontier for discovering new reactivity patterns of this molecule. nih.gov

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of Process Analytical Technology (PAT) , which involves the use of in-situ and real-time analytical techniques, is set to revolutionize the way chemical reactions are monitored and controlled. americanpharmaceuticalreview.comlongdom.org

For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. spectroscopyonline.comyoutube.com This data allows for precise control over reaction endpoints, minimization of by-product formation, and ensures process robustness. americanpharmaceuticalreview.com For instance, in-situ infrared spectroscopy has been successfully used to study the interaction of pyridine with surfaces, demonstrating its utility in monitoring reactions involving this heterocycle. aps.org

Future research will focus on developing robust analytical models to correlate spectroscopic data with critical quality attributes of the final product. The integration of these in-situ monitoring tools with automated flow chemistry platforms will enable the development of highly optimized and self-regulating manufacturing processes for this compound. youtube.com

Table 2: Advanced In-Situ Characterization Techniques for Chemical Synthesis

| Technique | Information Provided | Application in this compound Synthesis |

| In-situ FTIR Spectroscopy | Real-time concentration of functional groups | Monitoring the progress of amination and chlorination reactions |

| In-situ Raman Spectroscopy | Molecular structure and vibrational information | Tracking polymorphic forms and reaction intermediates |

| In-situ NMR Spectroscopy | Detailed structural information of molecules in solution | Elucidating reaction mechanisms and identifying transient species |

| In-situ Mass Spectrometry | Molecular weight of reaction components | Identifying products and by-products in real-time |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Prediction Studies

The convergence of artificial intelligence (AI) and chemistry is heralding a new era of accelerated discovery and process optimization. For this compound, AI and machine learning (ML) are expected to play a pivotal role in several key areas.

Retrosynthetic analysis and reaction prediction algorithms can be employed to identify novel and more efficient synthetic routes. By training on vast databases of chemical reactions, these models can propose innovative strategies that may not be immediately obvious to human chemists. This can significantly reduce the time and resources required for route scouting and development.

Furthermore, ML models can be used for reaction optimization . By analyzing data from a series of experiments, these algorithms can predict the optimal reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize impurities. This data-driven approach can accelerate the optimization process and lead to more robust and efficient syntheses.

Potential Role in Emerging Material Science Applications

The unique structural features of this compound make it an attractive building block for the design of novel materials with tailored properties. Its ability to act as a ligand for metal ions, coupled with the potential for hydrogen bonding and π-π stacking interactions, opens up a range of possibilities in material science.

One promising application is in the development of Metal-Organic Frameworks (MOFs) . nih.govrsc.org The diaminopyridine moiety can serve as a versatile ligand to coordinate with metal centers, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. The presence of the chloro group can also be exploited for post-synthetic modification of the MOF structure.

Additionally, derivatives of 2,4-diaminopyrimidines and 2,6-diaminopyridines have been investigated for their ability to form self-assembling nanoarchitectures, such as nanosheets and nanofibers. researchgate.net This suggests that this compound could be a valuable precursor for the synthesis of novel supramolecular materials with applications in electronics and biomedicine. The interaction of diaminopyrimidine derivatives with metal ions has also been studied, indicating potential for the development of sensors and catalysts. nih.gov The ability of diaminopyridine derivatives to form complexes with various metal ions could be harnessed for applications in solvent extraction and polymer membrane separation. mdpi.com

Q & A

Q. What are the standard synthetic routes for 5-chloropyridine-2,4-diamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a chlorinated pyridine precursor (e.g., 2,4-dichloro-5-nitropyridine) may undergo sequential amination under basic conditions. Sodium methoxide or aqueous ammonia can facilitate amine group introduction, with temperature control (60–80°C) to enhance regioselectivity . Optimization includes adjusting molar ratios of reagents, solvent polarity (e.g., ethanol or DMF), and reaction time to minimize by-products. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

Combined spectroscopic techniques are critical:

- NMR : H NMR detects amine protons (δ 5.8–6.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). C NMR confirms chlorine’s electronic effects on the pyridine ring (C-5 at ~140 ppm) .

- Mass spectrometry : ESI-MS ([M+H] peak at m/z 158.0) validates molecular weight .

- IR : N-H stretching (3300–3400 cm) and C-Cl vibrations (600–800 cm) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies show degradation under strong acidic/basic conditions (pH <2 or >10) or prolonged UV exposure. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselective amination requires strategic use of protecting groups or directing agents. For instance, introducing a temporary nitro group at C-3 can sterically hinder undesired substitutions at C-5. Catalysts like Pd/C or CuI may enhance selectivity for C-2 and C-4 positions . Computational modeling (DFT) predicts reactive sites by analyzing electron density distributions, guiding experimental design .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in IC values (e.g., enzyme inhibition) often arise from assay variability. Standardized protocols are essential:

- Use recombinant enzymes (e.g., kinases) with consistent activity levels.

- Validate results via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Control for compound purity (HPLC >98%) and solvent effects (DMSO <1% v/v) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies involve synthesizing analogs with modifications at C-5 (e.g., Br, F) or the amine groups (e.g., methylation). Biological testing against target proteins (e.g., tyrosine kinases) identifies critical substituents. For example, replacing chlorine with bulkier halogens may enhance binding affinity but reduce solubility. Molecular docking (AutoDock Vina) visualizes interactions with active sites .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- HPLC-MS : Detects impurities at <0.1% levels using C18 columns (acetonitrile/water gradient).

- GC-MS : Identifies volatile by-products (e.g., chlorinated intermediates).

- X-ray crystallography : Resolves structural ambiguities in crystalline forms .

Methodological Considerations

Q. What computational tools predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA models transition states for substitution reactions, aiding in mechanistic studies .

Q. How can researchers mitigate hydrolysis of the chlorine substituent during storage?

Lyophilization and storage under argon with desiccants (silica gel) reduce moisture-induced hydrolysis. Stability-indicating assays (e.g., accelerated aging at 40°C/75% RH) monitor degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.